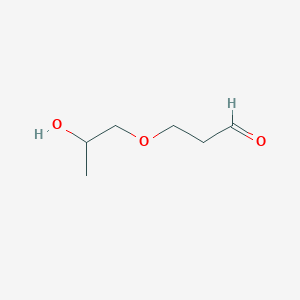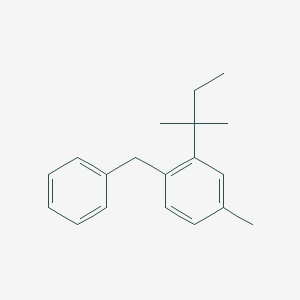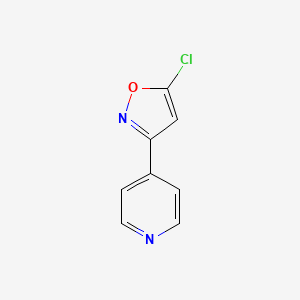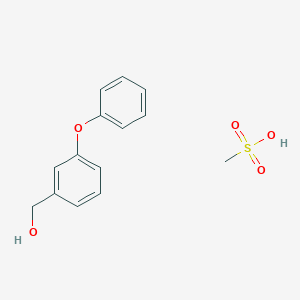
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- is a chemical compound with the molecular formula C11H7NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitrile and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- typically involves the reaction of naphthalene derivatives with appropriate nitrile and oxidizing agents. One common method is the oxidation of 2-naphthalenecarbonitrile using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized naphthalene derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The nitrile and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenecarbonitrile: A simpler derivative without the ketone groups.
1-Naphthalenecarbonitrile, 5,8-dihydro-6,7-dimethoxy-5,8-dioxo-: Contains additional methoxy groups, leading to different chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
88437-16-5 |
|---|---|
Molekularformel |
C11H5NO2 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
5,8-dioxonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H5NO2/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5H |
InChI-Schlüssel |
KHUFLWSKTBKCAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)


![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)


